molecular formula C15H19NO3 B2839355 Benzyl methyl4-oxocyclohexylcarbamate CAS No. 400899-75-4

Benzyl methyl4-oxocyclohexylcarbamate

Cat. No. B2839355
CAS RN: 400899-75-4
M. Wt: 261.321
InChI Key: JXLHSNARCZDJCB-UHFFFAOYSA-N
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Description

Benzyl methyl4-oxocyclohexylcarbamate is a chemical compound with the CAS Number: 400899-75-4 . It has a molecular weight of 261.32 and its IUPAC name is benzyl methyl (4-oxocyclohexyl)carbamate .


Molecular Structure Analysis

The InChI code for Benzyl methyl4-oxocyclohexylcarbamate is 1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl methyl4-oxocyclohexylcarbamate is a white to yellow solid . The storage temperature is room temperature .

Scientific Research Applications

Photocatalysis and Water Splitting

Benzyl methyl4-oxocyclohexylcarbamate has shown promise as a potential photocatalyst for water splitting. Photocatalytic water splitting is a crucial process for hydrogen production, especially in the context of renewable energy. By absorbing light energy, this compound can facilitate the separation of water into hydrogen and oxygen, contributing to sustainable energy solutions .

Materials Science and Nanotechnology

a. Polymer Modification: Benzyl methyl4-oxocyclohexylcarbamate can be incorporated into polymer matrices to enhance material properties. Its reactivity with functional groups in polymers allows for tailored modifications, affecting mechanical strength, thermal stability, and other characteristics.

b. Nanoparticle Synthesis: Researchers have explored the use of this compound in the synthesis of nanoparticles. By coordinating with metal ions or other precursors, it can facilitate the formation of nanoparticles with controlled size and shape. These nanoparticles find applications in catalysis, sensors, and drug delivery.

Safety And Hazards

The safety information for Benzyl methyl4-oxocyclohexylcarbamate indicates that it has the hazard statements H302, H315, and H319 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for Benzyl methyl4-oxocyclohexylcarbamate are not available, it’s worth noting that research into similar compounds is ongoing. For example, the selective oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant continues to be a hot topic in organic synthesis and industrial chemistry .

properties

IUPAC Name

benzyl N-methyl-N-(4-oxocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLHSNARCZDJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(=O)CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methyl4-oxocyclohexylcarbamate

Synthesis routes and methods I

Procedure details

A solution of 2.63 g (10 mmol) of cis-(4-Hydroxy-cyclohexyl)-methyl-carbamic acid benzyl ester in 16 ml CH2Cl2 was treated with a solution 0.24 g (2 mmol) of KBr and 0.28 g (3.33 mmol) of NaHCO3 in 5 ml of water. The suspension was cooled (0-5° C.) and 8 mg (0.05 mmol) of TEMPO and then 5.7 ml (12.5 mmol) of NaOCl (13%, 2.18 M in water) were added during 20 min. After 1 h at this temperature, again 8 mg (0.05 mmol) of TEMPO and then 2.85 ml (6.25 mmol) of NaOCl (13%, 2.18 M in water) were added. After 1 h, 5 ml of 1M sodium thiosulfat solution was added. The aqueous phase was extracted with CH2Cl2(2×), the organic phase was dried (Na2SO4), filtered and evaporated to give 2.57 g (99%) of Methyl-(4-oxo-cyclohexyl)-carbamic acid benzyl ester, MS: 261 (M).
Name
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzyl (4-oxocyclohexyl)carbamate (500 mg, 2.0 mmol) in DMF was treated with lithium hexamethyldisilazid (2.0 mmol) at room temperature. This solution was stirred for 30 min and was then treated with iodomethane (0.25 mL, 4.0 mmol) and stirred for 18 h. DMF was removed under vacuum and the residue was purified by silica column chromatography to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two

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